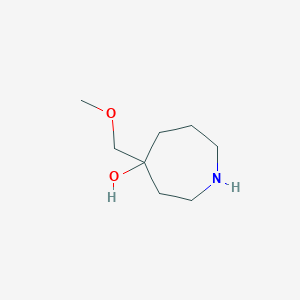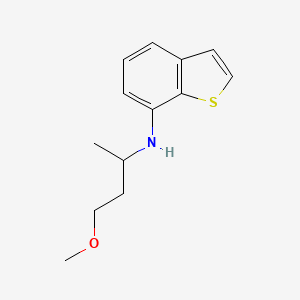
N-(4-Methoxybutan-2-yl)-1-benzothiophen-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methoxybutan-2-yl)-1-benzothiophen-7-amine, also known as JWH-307, is a synthetic cannabinoid compound that has been developed for research purposes. It belongs to the class of compounds known as JWH cannabinoids, which are structurally similar to THC, the main psychoactive component in cannabis. JWH-307 has been shown to have potential therapeutic applications in the treatment of various medical conditions.
Wirkmechanismus
N-(4-Methoxybutan-2-yl)-1-benzothiophen-7-amine acts on the endocannabinoid system, which is involved in regulating a wide range of physiological processes, including pain, mood, appetite, and sleep. This compound binds to CB1 and CB2 receptors in the brain and other parts of the body, which can lead to a range of physiological effects.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anxiolytic effects. It has also been shown to have potential neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-Methoxybutan-2-yl)-1-benzothiophen-7-amine is its high potency and selectivity for CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, like all synthetic cannabinoids, this compound has limitations in terms of its applicability to human subjects, and further research is needed to fully understand its potential therapeutic applications.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-Methoxybutan-2-yl)-1-benzothiophen-7-amine. Some of the areas of research include the development of more selective and potent JWH cannabinoids, the investigation of the potential therapeutic applications of this compound in the treatment of various medical conditions, and the development of new methods for synthesizing JWH cannabinoids. Further research is needed to fully understand the potential of this compound and other JWH cannabinoids for therapeutic use.
Synthesemethoden
N-(4-Methoxybutan-2-yl)-1-benzothiophen-7-amine can be synthesized using a variety of methods, including the use of palladium-catalyzed coupling reactions and the use of Grignard reagents. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
N-(4-Methoxybutan-2-yl)-1-benzothiophen-7-amine has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in the treatment of various medical conditions. Some of the areas of research include the treatment of pain, inflammation, and anxiety disorders.
Eigenschaften
IUPAC Name |
N-(4-methoxybutan-2-yl)-1-benzothiophen-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10(6-8-15-2)14-12-5-3-4-11-7-9-16-13(11)12/h3-5,7,9-10,14H,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITDRIQXMRWQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)NC1=CC=CC2=C1SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2478322.png)
![1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2478323.png)


![2-Bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid](/img/structure/B2478326.png)

![1-[3-(trifluoromethyl)benzoyl]tetrahydro-4(1H)-pyridinone](/img/structure/B2478328.png)
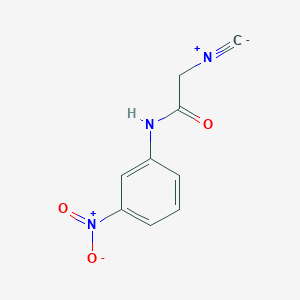
![[(1R,2R)-2-(Difluoromethyl)cyclopentyl]methanamine](/img/structure/B2478334.png)
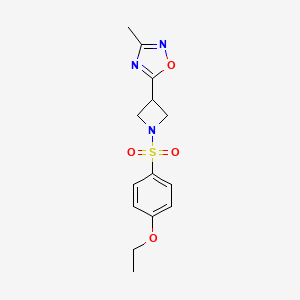
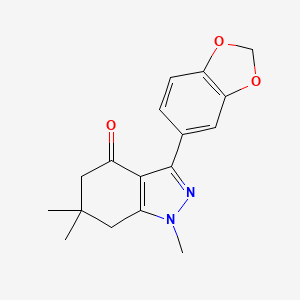

![4-(4-(2-Methoxyphenyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2478340.png)
